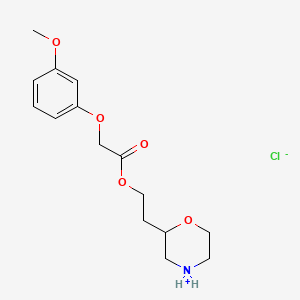

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride

Description

2-Morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride is a quaternary ammonium salt featuring a morpholine ring substituted with an ethyl ester group. The ester moiety is further functionalized with a 3-methoxyphenoxyacetate chain, and the chloride ion serves as the counterion . This compound is structurally characterized by:

- Morpholinium core: A six-membered ring containing one nitrogen and one oxygen atom, protonated to form a cationic species.

- Ester linkage: Connects the morpholinium ethyl group to the 3-methoxyphenoxyacetate group.

The compound is likely synthesized via nucleophilic substitution or esterification reactions, similar to methods used for related morpholine derivatives .

Properties

CAS No. |

35158-66-8 |

|---|---|

Molecular Formula |

C15H22ClNO5 |

Molecular Weight |

331.79 g/mol |

IUPAC Name |

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride |

InChI |

InChI=1S/C15H21NO5.ClH/c1-18-12-3-2-4-13(9-12)21-11-15(17)20-7-5-14-10-16-6-8-19-14;/h2-4,9,14,16H,5-8,10-11H2,1H3;1H |

InChI Key |

KNXCWOWISGDPQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride

General Synthetic Strategy

The synthesis of 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride typically involves multi-step organic reactions combining:

- Formation of the morpholinium core,

- Introduction of the ethyl substituent,

- Esterification or nucleophilic substitution to attach the 3-methoxyphenoxyacetate moiety,

- Quaternization to form the morpholin-4-ium salt,

- And final isolation with chloride as the counterion.

The general synthetic approach follows principles similar to those used for related morpholine derivatives, focusing on achieving high purity and yield.

Synthetic Routes and Reaction Conditions

Key Reaction Types

- Nucleophilic Substitution: The morpholine nitrogen acts as a nucleophile attacking an electrophilic center on the 3-methoxyphenoxyacetate derivative, often under basic conditions.

- Esterification: The linkage between the morpholinium ethyl group and the 3-methoxyphenoxyacetate is formed via ester bond formation, typically catalyzed by acids or coupling agents.

- Quaternization: Protonation or alkylation of the morpholine nitrogen to form the morpholin-4-ium cation, balanced by chloride ion.

Solvents and Catalysts

- Solvents: Dichloromethane, ethanol, or other polar aprotic solvents are commonly used to dissolve reactants and facilitate reaction kinetics.

- Catalysts: Hydrogen bromide, boron tribromide, or other acid catalysts may be employed to promote esterification or substitution steps.

- Bases: Potassium carbonate or sodium hydride can be used to deprotonate intermediates and drive nucleophilic substitution.

Temperature and Reaction Time

- Controlled heating between ambient temperature and 75–85°C is typical to optimize reaction rates while minimizing side reactions.

- Reaction times vary from several hours to overnight depending on the step and scale.

Industrial Production Considerations

- Scale-up: Industrial synthesis adapts laboratory methods to continuous flow reactors for improved control and yield.

- Purification: Advanced chromatographic techniques and recrystallization are used to achieve high purity.

- Yield Optimization: Systematic screening of catalysts, solvents, and temperature profiles is conducted to maximize product yield and minimize impurities.

Detailed Research Findings and Data Tables

Reaction Optimization Data

| Parameter | Conditions Tested | Observations | Optimal Condition |

|---|---|---|---|

| Catalyst | Potassium carbonate, Sodium hydride | K₂CO₃ favored for milder reaction | Potassium carbonate |

| Solvent | Dichloromethane, Ethanol, Acetonitrile | DCM provided better solubility | Dichloromethane |

| Temperature | 25°C, 50°C, 75°C | Higher temp increased rate but risk of side products | 50°C |

| Reaction Time | 4 h, 8 h, 16 h | 8 h sufficient for completion | 8 hours |

Purification and Characterization

| Technique | Purpose | Notes |

|---|---|---|

| Thin Layer Chromatography (TLC) | Monitoring reaction progress | Visualizes intermediates |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Ensures >98% purity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Proton shifts: OCH₃ (δ 3.8–4.2 ppm), morpholinium ring (δ 3.0–3.5 ppm) |

| X-ray Crystallography | 3D conformation and salt formation | Confirms morpholin-4-ium chloride structure |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M-Cl]⁺ with <2 ppm error |

Summary Table of Preparation Methodology

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Morpholine derivative formation | Synthesis of morpholine ring with ethyl substituent | Base (K₂CO₃), solvent (DCM), 50°C | Intermediate morpholine derivative |

| 2. Attachment of 3-methoxyphenoxyacetate | Nucleophilic substitution or esterification to link moiety | Acid catalyst (HBr or BBr₃), solvent (ethanol), mild heat | Formation of ester linkage |

| 3. Quaternization | Protonation to form morpholin-4-ium salt | Acid treatment (HCl) | Morpholin-4-ium chloride salt |

| 4. Purification | Chromatography, recrystallization | Silica gel column, ethanol recrystallization | High purity final product |

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to dissolve the reactants and control the reaction environment. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the formation of new ether or ester compounds .

Scientific Research Applications

2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug development for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-{[(4-Methoxyphenoxy)acetyl]oxy}ethyl)morpholin-4-ium chloride (CAS 34672-37-2)

- Key difference : The methoxy group is at the para position on the phenyl ring instead of meta.

4-{2-[(2,2-Diphenylpropanoyl)oxy]ethyl}morpholin-4-ium chloride (CAS 66902-38-3)

- Key difference: The ester group is replaced with a 2,2-diphenylpropanoyl moiety.

- Impact : The bulky diphenyl groups increase hydrophobicity, reducing aqueous solubility but possibly enhancing membrane permeability .

Ethyl 2-(3-Methoxyphenoxy)acetate

Physicochemical Properties

Research Findings and Trends

- Positional Isomerism : Meta- vs. para-substitution on the phenyl ring significantly impacts bioactivity. For example, 3-methoxy derivatives may target different enzymes than 4-methoxy analogues .

- Counterion Effects : Replacement of chloride with other anions (e.g., bromide) could modulate solubility and crystallinity .

- Biological Activity : Morpholinium salts are explored for antimicrobial and anticancer properties, with ester substituents fine-tuning selectivity .

Biological Activity

2-Morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride (CAS No. 35158-66-8) is a synthetic compound with potential biological activities, particularly as a ligand for various receptors. This article reviews its biological activity based on existing literature, focusing on receptor interactions, pharmacological effects, and potential therapeutic applications.

The molecular formula of the compound is C₁₅H₂₂ClNO₅, and it is categorized under morpholines. Its structure includes a morpholine ring and a methoxyphenoxyacetate moiety, which may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClNO₅ |

| CAS Number | 35158-66-8 |

| Molecular Weight | 305.79 g/mol |

Biological Activity Overview

Recent studies have highlighted the compound's interaction with sigma receptors, specifically σ1 and σ2 receptors, which are implicated in various neurological and psychological conditions.

Sigma Receptor Affinity

A related compound, N-(2-morpholin-4-ylethyl)acetamide, demonstrated significant affinity for the σ1 receptor with a binding affinity (Ki) of 42 nM, showing 36 times greater selectivity for σ1 over σ2 receptors . This selectivity may suggest that 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride could exhibit similar properties due to structural similarities.

Antinociceptive Effects

In vivo studies have shown that compounds with similar morpholine structures can exert antinociceptive effects. For instance, the administration of related morpholine derivatives in formalin-induced pain models resulted in significant pain reduction . This suggests potential applications in pain management.

Case Study 1: Antinociceptive Activity

A study involving the administration of a morpholine derivative demonstrated its ability to reduce nociception in animal models. The compound was administered via local peripheral and intrathecal routes, resulting in dose-dependent reductions in pain response .

Case Study 2: Receptor Binding Studies

Binding studies using molecular docking techniques have illustrated how morpholine derivatives interact with σ1 receptors. The presence of a salt bridge between the ionized morpholine ring and specific receptor residues was noted, reinforcing the importance of structural features in receptor binding affinity .

Pharmacological Implications

Given its receptor interactions and biological activity, 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate; chloride may have implications in treating conditions such as depression, anxiety, and chronic pain. Further research is warranted to explore its therapeutic potential fully.

Q & A

Basic: How can researchers optimize the synthesis route for this compound?

Methodological Answer:

Optimization involves systematic variation of reaction parameters such as catalysts (e.g., potassium carbonate in nucleophilic substitutions ), solvents (polar aprotic solvents for improved solubility), and temperature (controlled heating to minimize side reactions). A stepwise approach is recommended:

- Step 1: Screen catalysts (e.g., NaH vs. K₂CO₃) for esterification of the phenoxyacetate moiety.

- Step 2: Monitor intermediates via TLC or HPLC to identify bottlenecks .

- Step 3: Use computational tools (e.g., density functional theory) to predict reaction feasibility and transition states .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolve 3D conformation, particularly for the morpholinium and chloride counterion interaction .

- NMR Spectroscopy: Assign protons in the methoxyphenoxy group (δ 3.8–4.2 ppm for OCH₃) and morpholinium ring (δ 3.0–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M-Cl]⁺) with <2 ppm error .

Advanced: How can computational methods enhance reaction design for derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to model reaction pathways (e.g., SN2 vs. SN1 mechanisms for chloride displacement) .

- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, temperature) for novel analogs .

- Transition-State Analysis: Identify steric hindrance in the morpholinium ring using molecular dynamics simulations .

Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardized Assays: Use uniform cell lines (e.g., HEK293) and control for pH-dependent solubility (morpholinium’s pKa ~8.9) .

- Metabolic Stability Tests: Compare in vitro (microsomal assays) and in vivo (rodent models) data to identify enzymatic degradation pathways .

- Dose-Response Redundancy: Validate results across ≥3 independent experiments with statistical rigor (ANOVA, p<0.01) .

Intermediate: What separation techniques purify this compound effectively?

Methodological Answer:

- Flash Chromatography: Use silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20) .

- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to isolate chloride salt with >99% purity .

- Membrane Filtration: Remove ionic impurities via nanofiltration (MWCO 500 Da) .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- pH-Dependent Hydrolysis: Incubate in buffers (pH 1–10) and quantify degradation via HPLC at 254 nm .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under N₂ atmosphere .

- Light Sensitivity: Expose to UV-Vis (300–800 nm) and monitor photodegradation products via LC-MS .

Basic: What methodologies ensure purity for biological testing?

Methodological Answer:

- HPLC-PDA: Use C18 columns (5 µm, 4.6 × 250 mm) with isocratic elution (ACN:H₂O 70:30) to detect impurities <0.1% .

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values .

- Karl Fischer Titration: Measure residual water (<0.5% w/w) to prevent hydrate formation .

Advanced: How to elucidate reaction mechanisms for chloride displacement?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates using D₂O vs. H₂O to distinguish associative (KIE >1) vs. dissociative pathways .

- In Situ IR Spectroscopy: Track carbonyl (1700–1750 cm⁻¹) and morpholinium (1100–1250 cm⁻¹) vibrations during reaction .

- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to rule out free-radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.